Stachybotrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachybotrin C is a natural product found in Stachybotrys parvispora with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Stereocenter Identification : Stachybotrin C's total synthesis was achieved, including all four stereoisomers, to determine the absolute configuration of its stereocenters, contributing significantly to neuroprotection research (Jacolot et al., 2013).
Core Structure Synthesis : The core structure of Stachybotrin A, B, and C was synthesized using a novel method involving Mannich reaction and Claisen rearrangement (Inoue et al., 2006).
Synthetic Studies : The synthesis of racemic des-hydroxy stachybotrin C showcased the efficiency of intermolecular cyclization, advancing synthetic approaches (Tumma et al., 2012).
Absolute Configuration Confirmation : Using X-ray diffraction analysis, the absolute configuration of Stachybotrin C was confirmed, enhancing understanding of its stereochemistry (Kuroda et al., 2018).
Biological Activities
Anti-HIV Activity : Phenylspirodrimanes like stachybotrins showed inhibitory effects on HIV-1 replication, targeting reverse transcriptase and offering potential for HIV treatment (Ma et al., 2013).
Cytotoxicity Against Cancer Cell Lines : New phenylspirodrimanes, including stachybotrin H, exhibited weak cytotoxicity against human cancer cell lines, suggesting potential for cancer therapy (Ma et al., 2019).
New Derivatives with Anticancer Properties : New phenylspirodrimanes from a sponge-associated fungus showed cytotoxicity against aggressive cancer cell lines, pointing to possible therapeutic applications (Dayras et al., 2023).
Miscellaneous Applications
Stachybotrysins as Bioactive Metabolites : Stachybotrysins, derivatives of Stachybotrys, demonstrated a range of bioactivities including anti-HIV and antiviral effects, expanding the scope of biological applications (Zhao et al., 2017).
Thrombolysis and Inflammation Modulation : SMTP derivatives, related to Stachybotrys, showed promise in thrombolysis and inflammation modulation, potentially benefiting stroke treatment (Shibata et al., 2018).
Osteoclast Differentiation Inhibition : Stachybotrysin, a derivative, inhibited osteoclast differentiation, suggesting potential for bone disease therapies (Kim et al., 2016).
Plasminogen Modulation in Stroke : SMTP targeting plasminogen and soluble epoxide hydrolase showed beneficial effects in ischemic stroke, offering a novel approach to stroke therapy (Hasumi & Suzuki, 2021).
properties
Molecular Formula |
C31H39NO5 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |
InChI |
InChI=1S/C31H39NO5/c1-20(2)7-5-8-21(3)9-6-15-31(4)28(35)18-25-27(34)17-24-26(29(25)37-31)19-32(30(24)36)16-14-22-10-12-23(33)13-11-22/h7,9-13,17,28,33-35H,5-6,8,14-16,18-19H2,1-4H3/b21-9+/t28-,31-/m1/s1 |
InChI Key |
VXPNPWUFHMIFJE-LCVDRPHOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@]1([C@@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)C)C |
synonyms |
stachybotrin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.